REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12](O)=[O:13])=[CH:5][CH:4]=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([S:9][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[CH2:12][OH:13])=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na bis-(2-methoxyethoxy)aluminum hydride
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
33.4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)SC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach 50° C.
|
Type
|
CUSTOM
|
Details
|
the toluene layer was separated
|
Type
|
WASH
|
Details
|
successively washed with a 5% solution of sulfuric acid (50 ml) and water (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
An oily residue after evaporation of toluene (31.2 g, 99.2%)
|
Type
|
CUSTOM
|
Details
|
was used for the next step without further purification
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)SC1=C(CO)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |